molecular formula C17H14FN3O3 B11375814 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

Cat. No.: B11375814
M. Wt: 327.31 g/mol
InChI Key: CMDSQYOBBVQUQQ-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzoyl chloride with 4-ethoxyphenylhydrazine to form the corresponding hydrazide. This intermediate is then treated with a nitrile oxide to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like ceric ammonium nitrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is unique due to the presence of both the oxadiazole and fluorobenzamide moieties. This combination imparts specific chemical and biological properties that are not found in similar compounds. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H14FN3O3

Molecular Weight

327.31 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C17H14FN3O3/c1-2-23-14-9-5-11(6-10-14)15-16(21-24-20-15)19-17(22)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22)

InChI Key

CMDSQYOBBVQUQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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